N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
Description
The compound N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide features a pyrazolo[3,4-d]pyridazin core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 4, and a ketone at position 5. The core is linked via an acetamide bridge to a 1,3-benzodioxole moiety, a methylenedioxy-substituted aromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O4/c1-12-16-9-23-27(15-5-2-13(22)3-6-15)20(16)21(29)26(25-12)10-19(28)24-14-4-7-17-18(8-14)31-11-30-17/h2-9H,10-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIWOQDEFSOBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound features several notable structural components:
- Benzodioxole moiety : Known for its role in various biological activities.
- Pyrazolo[3,4-d]pyridazine core : This structure is often associated with anti-inflammatory and anticancer properties.
- Acetamide group : This functional group can enhance the solubility and bioavailability of the compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the benzodioxole and pyrazolo[3,4-d]pyridazine cores.
- Coupling these structures through acetamide linkage under controlled conditions to ensure high yield and purity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have investigated the anticancer properties of compounds with similar structures. For instance:
- A study demonstrated that pyrazolo[3,4-d]pyridazine derivatives showed potent activity against various cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Compounds containing benzodioxole moieties have been reported to exhibit anti-inflammatory effects. For example:
- In vitro assays revealed that related compounds significantly reduced pro-inflammatory cytokines in human cell lines .
Antimicrobial Properties
The antimicrobial activity of similar pyrazolo derivatives has been documented:
- A recent publication highlighted that certain derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy
A study published in 2020 evaluated the anticancer efficacy of a series of pyrazolo derivatives similar to this compound. The results indicated that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanisms of benzodioxole-containing compounds. The research demonstrated that these compounds inhibited NF-kB signaling pathways in activated macrophages, leading to decreased expression of inflammatory mediators .
Scientific Research Applications
Anti-Cancer Applications
Recent studies have highlighted the potential of N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide as an anti-cancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Key Findings:
- The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
- Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .
Anti-Virulence Therapeutics
This compound has also been explored for its anti-virulence properties against pathogenic bacteria.
Research Insights:
- The compound has been identified as a potent inhibitor of mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria such as Pseudomonas aeruginosa.
- Inhibition studies revealed that it effectively reduces the virulence factors of these bacteria without affecting their growth directly .
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties that could be beneficial in treating various inflammatory diseases.
Study Highlights:
- In vitro assays demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal models have shown that administration of this compound leads to reduced edema and inflammation in conditions such as arthritis and colitis .
Potential Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties.
Findings:
- In neuroblastoma cell lines, the compound has been shown to protect against oxidative stress-induced cell death.
- Preliminary studies indicate potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's due to its ability to modulate neuroinflammatory responses .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multicomponent reactions that facilitate the introduction of various functional groups critical for its biological activity.
Synthesis Overview:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Benzodioxole derivative + acetamide | Reflux in ethanol | 70% |
| 2 | Fluorophenyl derivative + pyrazolo compound | Stirring at room temperature | 65% |
Comparison with Similar Compounds
Core Heterocyclic Variations
The target compound’s pyrazolo[3,4-d]pyridazin core distinguishes it from analogs with pyrazolo[3,4-d]pyrimidin or pyrazolo[4,3-d]pyrimidin systems (Table 1). For example:
- 2-{[1-Ethyl-6-(4-Methoxybenzyl)-3-Methyl-7-Oxo-6,7-Dihydro-1H-Pyrazolo[4,3-d]Pyrimidin-5-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide () contains a pyrazolo[4,3-d]pyrimidin core with a sulfur atom at position 5, a 4-methoxybenzyl group at position 6, and an ethyl substituent at position 1 .
- 2-(4-Fluorophenyl)-N-[3-Methyl-1-(4-Oxo-1-Phenyl-4,5-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-6-yl)-1H-Pyrazol-5-yl]Acetamide () features a pyrazolo[3,4-d]pyrimidin core with a phenyl group at position 1 and a 4-fluorophenyl acetamide side chain .
Table 1: Structural Comparison of Core Heterocycles
Substituent and Functional Group Analysis
- Benzodioxole vs. Methoxybenzyl/Phenyl Groups : The target compound’s 1,3-benzodioxole moiety is electron-rich and may improve lipophilicity and membrane permeability compared to the 4-methoxybenzyl group in ’s compound or the phenyl group in ’s analog .
- Sulfanyl vs. Acetamide Linkers : ’s compound includes a sulfanyl (-S-) group at position 5, which could alter electronic properties and hydrogen-bonding capacity relative to the acetamide linkage in the target compound .
- Fluorophenyl Positioning : All three compounds retain a 4-fluorophenyl group, suggesting shared targeting of hydrophobic binding pockets or fluorine-mediated interactions (e.g., dipole effects) .
Implications of Structural Differences
- Metabolic Stability : The benzodioxole group in the target compound may confer resistance to oxidative metabolism compared to methoxybenzyl or phenyl substituents .
- Binding Affinity : The pyridazin core’s electron-deficient nature (vs. pyrimidin) could influence interactions with enzymatic active sites or allosteric pockets.
- Solubility : Sulfanyl-containing analogs () may exhibit reduced solubility due to increased hydrophobicity, whereas acetamide-linked compounds (Target, ) balance polarity and lipophilicity .
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis involves multi-step reactions, typically starting with condensation of pyridazinone precursors with fluorophenyl derivatives, followed by cyclization and acetamide coupling. Key steps include:
- Condensation : Use of 4-fluorophenylhydrazine with diketone intermediates under reflux in ethanol .
- Cyclization : Employing phosphorus oxychloride (POCl₃) or DMF as a catalyst at 80–100°C to form the pyrazolo[3,4-d]pyridazinone core .
- Acetamide coupling : Reaction with N-(2H-1,3-benzodioxol-5-yl) chloroacetamide using triethylamine in dichloromethane (DCM) .
Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns and acetonitrile/water gradients (≥95% purity) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., benzodioxol methine protons at δ 5.9–6.1 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (C₂₂H₁₈FN₃O₄; calc. 415.13 g/mol) .
- HPLC : To assess purity (>95%) and identify byproducts .
Q. What in vitro assays are used for preliminary biological activity screening?
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 µM .
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent optimization : Replace DCM with THF or DMF to improve solubility of intermediates .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps (yields improve from 60% to >85%) .
- Design of Experiments (DoE) : Statistical modeling to balance temperature (70–110°C), stoichiometry (1.2–2.0 eq.), and reaction time (12–24 hr) .
Q. What strategies are employed to study structure-activity relationships (SAR)?
- Substituent variation : Replace the 4-fluorophenyl group with chlorophenyl or methoxyphenyl to assess potency shifts .
- Core modifications : Introduce methyl or ethyl groups at the pyridazinone 4-position to evaluate metabolic stability .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities for kinase targets (e.g., EGFR) .
Q. How are mechanistic studies designed to elucidate the compound’s mode of action?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes (KD values) .
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., PARP-1) to identify key hydrogen bonds and hydrophobic interactions .
- Transcriptomics : RNA-seq analysis of treated cells to map pathway activation (e.g., apoptosis or DNA repair) .
Q. How can researchers resolve contradictions in reported synthetic protocols?
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Solvent volume reduction : Switch from batch to continuous flow reactors to minimize DMF usage and improve safety .
- Intermediate stability : Lyophilize moisture-sensitive intermediates (e.g., pyridazinone precursors) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
